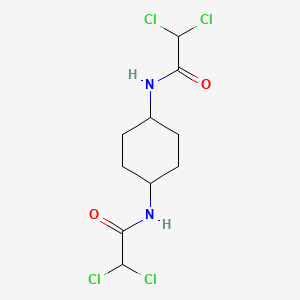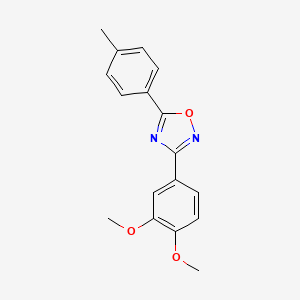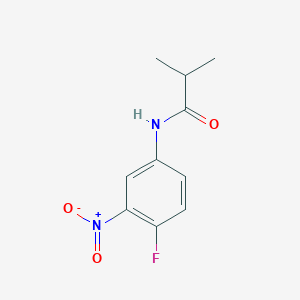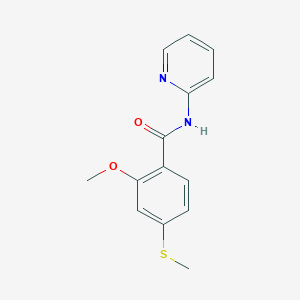
N,N'-1,4-cyclohexanediylbis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-cyclohexanediylbis(2,2-dichloroacetamide), commonly known as CDDA, is a synthetic compound that has gained significant attention in the scientific community due to its broad-spectrum antimicrobial properties. CDDA is a member of the bisamidines family that has been found to be effective against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.
Mecanismo De Acción
CDDA exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. The positively charged CDDA molecule interacts with the negatively charged bacterial cell membrane, leading to membrane destabilization and ultimately cell death.
Biochemical and Physiological Effects:
CDDA has been found to be non-toxic to mammalian cells at low concentrations, making it a promising candidate for the development of new antimicrobial agents. Additionally, CDDA has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDDA has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and effectiveness against antibiotic-resistant bacteria. However, CDDA has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of CDDA, including the development of new synthetic methods to increase its availability and reduce its cost, the evaluation of its potential as a therapeutic agent for the treatment of inflammatory diseases, and the investigation of its potential as a food preservative. Additionally, further studies are needed to determine the safety and efficacy of CDDA in humans.
Métodos De Síntesis
CDDA can be synthesized by reacting 1,4-cyclohexanediamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
CDDA has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. CDDA has been shown to inhibit bacterial growth by disrupting the cell membrane, leading to cell death. Additionally, CDDA has been found to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl4N2O2/c11-7(12)9(17)15-5-1-2-6(4-3-5)16-10(18)8(13)14/h5-8H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEPLVNETLYEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B5869910.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)

![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)
